molecular formula C10H11NO2 B592776 (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one CAS No. 1190363-44-0

(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

Cat. No.: B592776
CAS No.: 1190363-44-0
M. Wt: 177.203
InChI Key: ZZNXHQSAOHUNDA-SECBINFHSA-N
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Description

(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is a chiral building block of significant importance in medicinal chemistry, primarily recognized as a key synthetic intermediate in the preparation of advanced pharmaceutical compounds. Its primary research value lies in its role in the synthesis of lorlatinib , a potent third-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The stereochemistry of the (R)-enantiomer is critical for conferring the desired biological activity and selectivity in the final drug molecule. Researchers utilize this compound to study and develop novel kinase inhibitors, exploring structure-activity relationships and optimizing synthetic routes for complex heterocyclic scaffolds. This material is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6,9,13H,1,4-5H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNXHQSAOHUNDA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)C(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, such as a substituted cycloheptanone, the compound undergoes a cyclization reaction to form the fused ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: It is used in biological studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 9th position plays a crucial role in its binding to enzymes and receptors, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Amine36
  • Structure : Bulky amine derivative (undisclosed structure) used in Rimegepant synthesis.
  • Synthesis : Engineered transaminase variants (19 mutations) achieved 99% conversion with >99.5% ee .
  • Comparison : Unlike the target compound’s direct ATH route, Amine36 requires laborious enzyme mutagenesis. The Ru-catalyzed ATH method for (R)-9-hydroxy... offers superior scalability and lower catalyst loading (0.5 mol%) .
b) Benzimidazole Analogs (e.g., TY-11345)
  • Structure : 2-[(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole derivatives.
  • Application : Proton pump inhibitors (PPIs) with superior in vivo activity to omeprazole .
  • Comparison : While sharing the cyclohepta[b]pyridine core, the sulfinyl-benzimidazole moiety confers PPI activity, contrasting with the hydroxylated intermediate’s role in CGRP antagonism. Synthetic routes for PPIs involve sulfoxidation and benzimidazole coupling, differing from enantioselective ketone reduction .
c) Thieno[2,3-d]pyrimidine Derivatives
  • Structure: 3-[(2-Substituted-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol derivatives.
  • Application: Cytotoxic agents against colorectal adenoma (HC 29) and breast cancer (MDA) cell lines .
  • Comparison : Thiophene and pyrimidine substitutions alter electronic properties, enabling DNA intercalation or kinase inhibition. Synthesis involves multi-step cyclocondensation, unlike the target compound’s single-step ATH process .
a) 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
  • Role : Precursor to (R)-9-hydroxy... with two carbonyl groups.
  • Challenge : Selective reduction of the C9 ketone (proximal to pyridine nitrogen) without affecting C3. The Ru-catalyzed ATH achieves this via substrate-catalyst stereoelectronic matching .
  • Comparison: Non-selective reduction (e.g., NaBH₄) would yield diastereomeric mixtures, necessitating costly purification .
b) 9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one
  • Synthesis: Skraup reaction with hydroxylamine sulfate (140–150°C, 7 hours) yields amino derivatives .
  • Comparison : Harsh acidic conditions limit functional group compatibility. The ATH route for (R)-9-hydroxy... operates under milder conditions (room temperature, aqueous formic acid) .

Enantioselectivity and Scalability

Compound Synthesis Method Yield ee (%) Scalability Application
(R)-9-Hydroxy... Ru-catalyzed ATH 92.1% 99.9 High (kg-scale) Rimegepant intermediate
Amine36 Engineered transaminase 99% 99.5 Moderate Rimegepant intermediate
TY-11345 (PPI) Sulfoxidation & coupling 60–70% N/A Moderate Antiulcer agent
Thienopyrimidine derivatives Cyclocondensation 50–65% N/A Low Anticancer agents

Key Findings :

  • The Ru-catalyzed ATH process for (R)-9-hydroxy... outperforms enzymatic and conventional methods in enantioselectivity , yield , and scalability .
  • Structural analogs prioritize divergent pharmacological targets (e.g., PPIs, cytotoxics) based on substituent effects .

Biological Activity

(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, also known as (R)-9-hydroxy-THP, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.2 g/mol
  • CAS Number : 1190363-43-9
  • IUPAC Name : (9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

Neuropharmacological Effects

Research indicates that (R)-9-hydroxy-THP exhibits significant neuropharmacological effects, particularly in modulating glutamate receptors. It has been studied for its potential role as a modulator of NMDA receptor activity, which is crucial for synaptic plasticity and memory function.

  • NMDA Receptor Modulation :
    • Studies demonstrate that (R)-9-hydroxy-THP can enhance the activity of NMDA receptors under certain conditions, potentially improving cognitive functions. This modulation is vital for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's and schizophrenia .
  • Neuroprotective Properties :
    • The compound has shown promise in protecting neuronal cells from excitotoxicity induced by excessive glutamate levels. This property may be beneficial in conditions characterized by oxidative stress and inflammation in the brain .

Antioxidant Activity

(R)-9-hydroxy-THP has been evaluated for its antioxidant properties. In vitro studies have indicated that it can scavenge free radicals and reduce oxidative stress markers in neuronal cultures. This activity suggests a potential role in mitigating neurodegenerative processes associated with oxidative damage .

In Vivo Studies

A notable study investigated the effects of (R)-9-hydroxy-THP on animal models of neurodegeneration. The results indicated that administration of the compound led to improved cognitive performance in memory tasks compared to control groups. The underlying mechanism was attributed to enhanced synaptic transmission mediated by NMDA receptor activation .

Summary of Findings

Property Description
NMDA ModulationEnhances NMDA receptor activity; potential cognitive benefits
NeuroprotectionProtects against excitotoxicity; reduces oxidative stress
Antioxidant ActivityScavenges free radicals; mitigates oxidative damage

Q & A

Basic: What are the primary synthetic routes for (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one?

The compound is synthesized via Ru-catalyzed asymmetric transfer hydrogenation (ATH) of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (compound 2). Key steps include:

  • Catalyst selection : Ru complexes (e.g., CAT05) enable enantioselective reduction of the ketone at position 9 .
  • Hydrogen donor : Formic acid provides optimal reactivity and stereochemical control under mild conditions (room temperature or 40°C) .
  • Reaction optimization : Low catalyst loading (0.5 mol%) achieves 92.1% yield and 99.9% enantiomeric excess (ee) .

Advanced: How can enantioselectivity challenges in asymmetric synthesis be resolved?

The compound’s two carbonyl groups (positions 5 and 9) exhibit similar chemical environments, making selective reduction difficult. Methodological strategies include:

  • Steric and electronic tuning : The proximity of the position 9 ketone to the pyridine nitrogen creates a unique electronic environment, favoring selective Ru-catalyzed reduction .
  • Solvent and base effects : Polar aprotic solvents (e.g., THF) and tertiary amines (e.g., Et₃N) enhance catalytic efficiency and reduce side reactions .
  • Chiral resolution validation : Chiral HPLC or X-ray crystallography confirms enantiopurity, resolving ambiguities in stereochemical assignments .

Basic: What spectroscopic methods confirm structural and enantiomeric purity?

  • NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.8–2.5 ppm for cycloheptane protons) verify the fused bicyclic structure .
  • X-ray crystallography : Confirms chair conformation of the cycloheptane ring and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
  • Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., 99.9% ee reported in optimized ATH reactions) .

Advanced: How do reaction parameters influence scalability and reproducibility?

Parameter Optimal Condition Impact on Yield/ee
Catalyst loading0.5 mol% RuHigh yield (92.1%) with minimal catalyst cost
Temperature40°CBalances reaction rate and enantioselectivity
SolventTHF/HCOOH (5:1)Enhances substrate solubility and H₂ transfer
BaseTriethylamine (Et₃N)Neutralizes acid byproducts, stabilizing intermediates

Scalability note : The ATH process is robust at >100 g scale, with consistent ee (>99.5%) and purity (>99.8%) .

Advanced: How can researchers resolve contradictions in reported enantioselectivity values?

Discrepancies in ee (e.g., 99.9% vs. 98.5%) may arise from:

  • Catalyst batch variability : Impurities in Ru precursors can alter stereochemical outcomes. Use high-purity catalysts and standardize synthesis protocols .
  • Analytical method differences : Cross-validate results using both chiral HPLC and optical rotation measurements .
  • Substrate impurities : Ensure compound 2 is free of regioisomeric contaminants via LC-MS before reduction .

Basic: What is the compound’s role in rimegepant synthesis?

It serves as a key chiral intermediate for constructing rimegepant’s tricyclic core. Subsequent steps include:

  • Silicon protection : Introduction of triisopropylsilyl (TIPS) groups at the hydroxyl moiety .
  • Amination and functionalization : Coupling with fluorophenyl and imidazopyridine units to finalize the API structure .

Advanced: What strategies mitigate byproduct formation during scale-up?

  • In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect intermediates (e.g., over-reduced diol byproducts) .
  • Workflow design : Implement telescoped synthesis (no intermediate isolation) to minimize degradation .
  • Crystallization control : Optimize anti-solvent addition (e.g., heptane) to improve crystal purity and reduce amorphous impurities .

Basic: How is the compound’s stability assessed under storage conditions?

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light to identify degradation pathways (e.g., oxidation at the hydroxyl group) .
  • Stabilizers : Store under nitrogen with desiccants (silica gel) to prevent hydrolysis .

Advanced: How do computational methods aid in reaction optimization?

  • DFT calculations : Model transition states to predict enantioselectivity trends with different Ru catalysts .
  • Molecular docking : Simulate substrate-catalyst interactions to rationalize steric effects in ketone reduction .

Basic: What regulatory considerations apply to this intermediate?

  • ICH guidelines : Follow Q3A (Impurities) and Q6A (Specifications) for API intermediates .
  • Genotoxic risk assessment : Screen for potential mutagenic impurities (e.g., aryl amines) using Ames tests .

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